叔丁基 4-(嘧啶-4-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

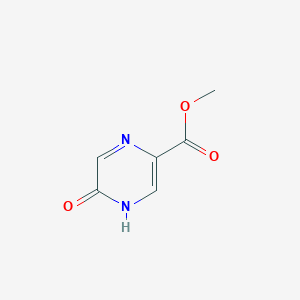

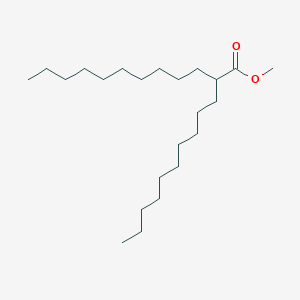

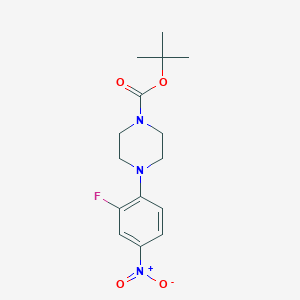

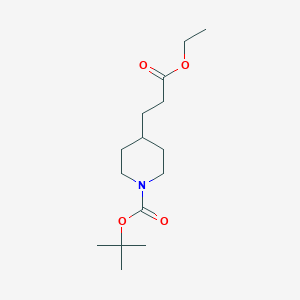

The compound tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a tert-butyl group, which contribute to its chemical properties and reactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52%, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, revealing a pharmacologically useful core . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with the piperazine ring adopting a chair conformation . These studies provide a foundation for understanding the molecular structure of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For instance, coordination polymers based on N,N′-bis-(4-pyridylmethyl) piperazine exhibit photocatalytic properties, as demonstrated by their activity in the decomposition of Rhodamine B under visible light . This suggests that tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate could also participate in chemical reactions that are catalytic or involve electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are often studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, providing typical bond lengths and angles for this type of compound . Additionally, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized spectroscopically and its crystal structure was confirmed by XRD data . These studies contribute to the understanding of the physical and chemical properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

科学研究应用

叔丁基衍生物的晶体结构

- 已经阐明了各种叔丁基衍生物的晶体结构,包括叔丁基 4-(嘧啶-4-基)哌嗪-1-羧酸酯,揭示了这些化合物中的空间排列和分子间相互作用。此类研究提供了对化合物稳定性、反应性和在材料科学或药物中的潜在应用的见解。值得注意的例子包括叔丁基 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸酯的晶体结构分析,它展示了特定的二面角和氢键模式 (Anthal et al., 2018)。

化学合成和表征

- 叔丁基 4-(嘧啶-4-基)哌嗪-1-羧酸酯衍生物的化学合成和详细表征已得到彻底研究。研究通常涉及多个合成步骤,包括缩合反应,以及使用 LCMS、NMR、IR 和 X 射线衍射等技术进行广泛表征。这些过程对于确认合成化合物的结构和了解其化学性质至关重要。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和表征涉及多种光谱技术来阐明其结构 (Sanjeevarayappa et al., 2015)。

生物学评价和潜在应用

- 一些研究集中于评估叔丁基 4-(嘧啶-4-基)哌嗪-1-羧酸酯衍生物的生物活性。这些评估通常旨在评估该化合物作为药物或各种化学反应中催化剂的潜力。例如,某些化合物已筛选其抗菌、驱虫或镇痛活性,在特定分析中显示出中等至较差的活性。此类研究的结果可以指导开发具有改进的疗效和安全性特征的新药或材料 (Kulkarni et al., 2016; Nie et al., 2020)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .

未来方向

The future directions for “tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate” could involve its use in the synthesis of novel organic compounds with potential applications in various fields. For instance, its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

属性

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGVJCIWVOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594146 |

Source

|

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

CAS RN |

221050-89-1 |

Source

|

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)